molecular formula C20H15N3O2 B342570 2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B342570
M. Wt: 329.4 g/mol
InChI Key: XNEOKQUWPKJAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is an organic compound that belongs to the class of benzooxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzooxazole ring fused with a pyridine and phenyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzooxazole ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Introduction of the pyridine ring: This step might involve the coupling of the benzooxazole intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Acetamide formation: The final step could involve the acylation of the intermediate with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzooxazole: Lacks the pyridine ring, making it less versatile in biological applications.

    N-(2-pyridin-4-yl-benzooxazol-5-yl)-acetamide: Lacks the phenyl group, which might affect its binding affinity and biological activity.

Uniqueness

2-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C20H15N3O2/c24-19(12-14-4-2-1-3-5-14)22-16-6-7-18-17(13-16)23-20(25-18)15-8-10-21-11-9-15/h1-11,13H,12H2,(H,22,24)

InChI Key

XNEOKQUWPKJAPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4

Origin of Product

United States

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